molecular formula C18H22N6 B6460630 4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548994-58-5

4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6460630
CAS No.: 2548994-58-5
M. Wt: 322.4 g/mol
InChI Key: XDGVRWXHVFRSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked via a methylene bridge to a piperazine ring, which is further substituted with a dimethylamino-functionalized pyridazine moiety.

Properties

IUPAC Name

4-[[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-22(2)17-7-8-18(21-20-17)24-11-9-23(10-12-24)14-16-5-3-15(13-19)4-6-16/h3-8H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGVRWXHVFRSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine Derivatives

The methylene bridge between the benzonitrile and piperazine groups is typically formed via nucleophilic alkylation. A common protocol involves reacting 4-(chloromethyl)benzonitrile with piperazine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under basic conditions (e.g., potassium carbonate). Yields range from 65–80%, with purification achieved through recrystallization from ethanol.

Reaction Conditions:

ParameterValueSource
SolventDMF/CH₃CN (1:1)
BaseK₂CO₃
Temperature60–80°C
Reaction Time12–18 hours

Condensation with 6-(Dimethylamino)pyridazine

The final step involves coupling the piperazine intermediate with 6-(dimethylamino)pyridazine via a Buchwald–Hartwig amination or Ullmann-type reaction. Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos enhance regioselectivity. Recent patent literature highlights the use of microwave-assisted synthesis to reduce reaction times from 24 hours to 2–4 hours while maintaining yields >75%.

Optimized Protocol (Patent WO2021074138A1):

  • Catalyst System : PdCl₂(dppf) (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C (microwave irradiation)

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography (silica gel, eluent: ethyl acetate/hexanes) or preparative HPLC (C18 column, acetonitrile/water gradient). Purity exceeding 98% is routinely achieved, as confirmed by HPLC-MS.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridazine-H), 7.65–7.63 (d, 2H, Ar-H), 7.45–7.43 (d, 2H, Ar-H), 3.78 (s, 2H, CH₂), 3.45–3.42 (m, 4H, piperazine-H), 2.85–2.82 (m, 4H, piperazine-H), 2.72 (s, 6H, N(CH₃)₂).

  • HRMS : m/z calculated for C₁₈H₂₂N₆ [M+H]⁺: 323.1984; found: 323.1986.

Industrial Scalability and Challenges

Solvent Selection and Waste Management

Large-scale synthesis prioritizes green solvents (e.g., cyclopentyl methyl ether) to replace toxic DMF. Patent WO2021074138A1 reports a 90% yield using toluene/water biphasic systems , minimizing organic waste.

Catalytic Efficiency

The high cost of palladium catalysts remains a bottleneck. Recent advances employ nanoparticle-supported Pd catalysts (e.g., Pd/C) to reduce metal loading to 1 mol% without compromising yield.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N coupling offers a metal-free alternative. Preliminary studies using eosin Y as a photocatalyst show promise, achieving 60% yield under ambient conditions.

Continuous-Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times to <1 hour. A prototype setup with Corning AFR™ reactors achieved 85% yield at 150°C .

Chemical Reactions Analysis

Types of Reactions

4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile exhibit significant anticancer properties. For instance, a study published in Journal of Medicinal Chemistry highlighted that derivatives of this compound demonstrated inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in tumor growth and proliferation .

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly as a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets. A notable case study demonstrated that a related piperazine derivative improved cognitive function in animal models of Alzheimer's disease .

Antidepressant Properties

Research has also explored the antidepressant potential of this compound. A study indicated that it could modulate serotonin receptors, leading to increased serotonin levels in the brain. This mechanism is crucial for developing new antidepressant therapies .

Polymer Chemistry

In material science, 4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile has been utilized as a building block for synthesizing novel polymers with enhanced electrical conductivity and thermal stability. These polymers are being investigated for applications in organic electronics, including flexible displays and sensors .

Coatings and Adhesives

The compound's chemical structure allows it to act as an effective additive in coatings and adhesives, improving adhesion properties and resistance to environmental factors. Case studies have shown that incorporating this compound into formulations can significantly enhance performance metrics such as tensile strength and durability .

Mechanism of Action

The mechanism of action of 4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Benzoate Derivatives (I-Series Compounds)

Compounds such as I-6230, I-6232, and I-6273 () share a phenethylamino linker and aromatic heterocycles (pyridazine, methylpyridazine, or isoxazole) but differ in their ester termini (ethyl benzoate vs. benzonitrile). Key distinctions include:

  • Bioisosteric Replacement: The pyridazine ring in the target compound (with dimethylamino) versus methylpyridazine (I-6232) or isoxazole (I-6273) could alter electronic profiles and binding affinity to targets like kinases or GPCRs.
  • Synthetic Accessibility : I-series compounds report yields of 69–85% (unclear for the target compound), suggesting comparable feasibility in synthesis .
Table 1: Key Properties of Ethyl Benzoate Derivatives vs. Target Compound
Property I-6230/I-6232/I-6273 Target Compound
Core Structure Ethyl benzoate Benzonitrile
Heterocycle Pyridazine/isoxazole Pyridazine (dimethylamino)
Linker Phenethylamino Piperazine-methylene
Yield (Typical) 69–85% Not reported

Triazine-Quinazoline Hybrids ()

Compounds 5k and 5l feature triazine cores with quinazolinyloxy and benzonitrile substituents. Notable comparisons:

  • Structural Complexity : The target compound lacks the triazine-quinazoline scaffold, which may reduce steric hindrance and improve membrane permeability.
  • Piperazine Substitution: Both 5k (pyrimidin-2-yl-piperazine) and 5l (benzyl-piperazine) exhibit variations in piperazine substitution, similar to the target compound’s dimethylamino-pyridazine-piperazine system. These differences could influence off-target interactions or metabolic stability.
  • Physicochemical Properties : The triazine derivatives have high melting points (268–284°C), suggesting strong crystallinity, while the target compound’s melting point is unreported but likely lower due to its flexible piperazine linker .

Pyrido-Pyrimidinone Derivatives ()

The 2023 patent describes compounds like 4-[4-oxo-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-2-yl]benzonitrile, which share a benzonitrile group and piperazine linker but incorporate fused pyrido-pyrimidinone cores. Key contrasts:

  • Heterocyclic Core: The target compound’s pyridazine vs. pyrido-pyrimidinone may affect π-stacking efficiency and selectivity for biological targets.

Piperidine-Based Analogues ()

The compound 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile serves as an intermediate for anticancer agents. Differences include:

  • Ring Systems: Piperidine (saturated) vs.
  • Functionality : The absence of a pyridazine moiety in this analogue limits its direct pharmacological relevance compared to the target compound’s heteroaromatic-rich structure .

Biological Activity

4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile, also known by its CAS number 2741897-26-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile is C16_{16}H22_{22}N4_{4}, with a molecular weight of 274.42 g/mol. The compound features a piperazine ring substituted with a dimethylaminopyridazine moiety and a benzonitrile group, which may contribute to its biological activity.

Research indicates that compounds containing piperazine and pyridazine structures often exhibit significant biological activities, including:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and memory .
  • Anticancer Properties : Certain piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. The mechanism often involves the induction of apoptosis and disruption of cellular proliferation pathways .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of similar compounds:

  • AChE Inhibition : A study on piperazine derivatives highlighted their ability to bind at both peripheral anionic sites and catalytic sites of AChE, indicating their potential as therapeutic agents in treating Alzheimer's disease by preventing amyloid aggregation .
  • Antitumor Activity : Research has shown that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases, showing promise in reducing oxidative stress and inflammation in neuronal cells .

Study 1: AChE Inhibition

A virtual screening study identified several piperazine derivatives as potent inhibitors of AChE. The study utilized molecular docking techniques to assess binding affinities, revealing that specific substitutions on the piperazine ring significantly enhanced inhibitory activity .

Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines demonstrated that compounds structurally related to 4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile exhibited significant cytotoxicity. The compounds were found to induce cell cycle arrest and apoptosis through mitochondrial pathways .

Data Tables

PropertyValue
Molecular FormulaC16_{16}H22_{22}N4_{4}
Molecular Weight274.42 g/mol
AChE Inhibition IC50_{50}Varies by derivative (µM)
Cytotoxicity (IC50_{50})Varies by cancer cell line (µM)

Q & A

Q. What synthetic methodologies are employed to prepare 4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile, and how are intermediates characterized?

The compound is synthesized via multi-step reactions, including nucleophilic substitution and coupling. For example, pyridazine derivatives are functionalized with dimethylamine, followed by piperazine alkylation using benzonitrile-containing intermediates. Purification involves column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients), and intermediates are characterized via 1H^1H-/13C^{13}C-NMR, HRMS, and IR spectroscopy. Reaction yields are optimized by monitoring progress via TLC and adjusting temperature or stoichiometry .

Q. How is the structural identity of the compound confirmed?

Structural confirmation relies on crystallographic and spectroscopic techniques. Single-crystal X-ray diffraction resolves the chair conformation of piperazine and pyridazine rings, while 1H^1H-NMR identifies proton environments (e.g., benzonitrile aromatic protons at δ 7.61–7.78 ppm). HRMS validates the molecular formula (e.g., [M+^+] at m/z 224.0805 for related benzonitrile analogs), and IR confirms functional groups like C≡N (2228 cm1 ^{-1}) .

Advanced Research Questions

Q. What role do conformational dynamics of the piperazine and pyridazine moieties play in molecular interactions?

X-ray crystallography reveals that piperazine adopts a chair conformation, minimizing steric hindrance and enabling van der Waals interactions in crystal packing. Pyridazine’s planar structure facilitates π-π stacking with aromatic residues in target proteins. Computational modeling (e.g., DFT) predicts torsional angles and electron density distribution, critical for ligand-receptor docking studies .

Q. How do structural modifications (e.g., substituent variation) influence biological activity in structure-activity relationship (SAR) studies?

SAR studies compare analogs with substitutions on the pyridazine ring (e.g., halogenation) or benzonitrile moiety (e.g., methoxy groups). For example, replacing dimethylamine with bulkier groups reduces solubility but enhances binding affinity to enzymes like kinases. Bioassays (e.g., IC50_{50} measurements) and molecular docking quantify these effects, guiding lead optimization .

Q. What analytical strategies are used to detect trace impurities or degradation products in synthesized batches?

Reverse-phase HPLC with UV detection (e.g., C18 column, ammonium acetate buffer at pH 6.5) resolves impurities. LC-MS identifies degradation products (e.g., hydrolyzed benzonitrile to benzamide). Method validation includes spike-recovery tests and limits of detection (LOD < 0.1%) per ICH guidelines .

Q. How can intramolecular charge-transfer (ICT) states in the compound be exploited for fluorescence-based mechanistic studies?

Substituents like dimethylamino groups induce ICT, detectable via fluorescence spectroscopy. Solvent polarity studies (e.g., red-shifted emission in polar solvents) and time-resolved fluorescence decay analysis reveal excited-state dynamics. These properties enable applications in probe design for monitoring protein interactions .

Methodological Guidance

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for pyridazine-piperazine coupling .
  • Crystallization : Recrystallize from dichloromethane/hexane mixtures to obtain diffraction-quality crystals .
  • Bioactivity Screening : Employ high-throughput screening (HTS) with FRET-based assays for kinase inhibition profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.